

BMS-754807: A Comparative Analysis of Receptor Tyrosine Kinase Cross-Reactivity

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Compound of Interest		
Compound Name:	BMS-754807	
Cat. No.:	B1684702	Get Quote

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BMS-754807 is a potent, orally available, and reversible small-molecule inhibitor primarily targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (InsR).[1] [2][3] While demonstrating high affinity for its primary targets, a comprehensive understanding of its cross-reactivity profile across the kinome is crucial for predicting potential off-target effects and identifying new therapeutic opportunities. This guide provides a comparative analysis of BMS-754807's inhibitory activity against a panel of receptor tyrosine kinases, supported by experimental data and detailed protocols.

Kinase Inhibition Profile

BMS-754807 exhibits potent inhibition of IGF-1R and InsR with IC50 values in the low nanomolar range.[1][2] However, it also demonstrates activity against several other receptor tyrosine kinases, indicating a degree of cross-reactivity. The following table summarizes the inhibitory concentrations (IC50) of **BMS-754807** against its primary targets and a selection of off-target kinases.



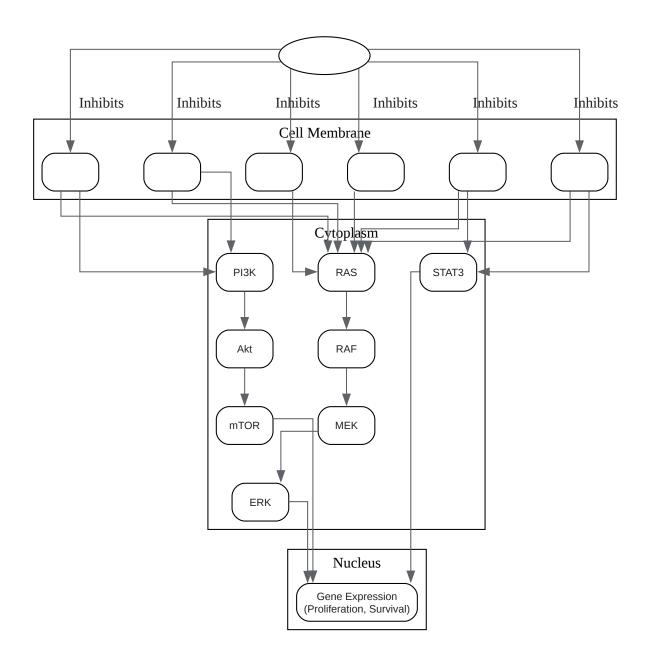
Kinase Target	IC50 (nM)	Ki (nM)
Primary Targets		
IGF-1R	1.8	<2
InsR	1.7	<2
Off-Target Kinases		
TrkB	4	-
Met	6	-
TrkA	7	-
Aurora A	9	-
Aurora B	25	-
RON	44	-

It is noteworthy that while **BMS-754807** is a potent inhibitor of IGF-1R and InsR, it also shows significant activity against TrkA, TrkB, Met, and Aurora kinases at nanomolar concentrations. Some studies suggest that the antiproliferative effects of **BMS-754807** in certain cancer cell lines may be attributed to these off-target effects, independent of IGF-1R inhibition. Conversely, other kinases such as Flt3, Lck, MK2, PKA, and PKC show little to no inhibition by **BMS-754807**.

Signaling Pathway Interactions

The cross-reactivity of **BMS-754807** with multiple receptor tyrosine kinases can lead to the modulation of several downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The following diagram illustrates the key signaling cascades affected by **BMS-754807**'s primary and off-target interactions.





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Caption: BMS-754807 inhibits multiple RTKs, affecting key downstream pathways.



Experimental Protocols

The determination of the kinase inhibitory profile of **BMS-754807** involves robust biochemical assays. The following is a generalized protocol based on commonly used methods for assessing kinase activity.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **BMS-754807** against a panel of purified receptor tyrosine kinases.

Materials:

- Recombinant human kinase enzymes
- Synthetic peptide substrate (e.g., KKSRGDYMTMQIG for IGF-1R)
- BMS-754807 (dissolved in DMSO)
- ATP (at a concentration equivalent to the Km for each kinase)
- Assay Buffer (e.g., 100 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij35, 4 mM DTT)
- 384-well U-bottom plates
- EDTA (for reaction termination)
- Microfluidic capillary electrophoresis system (e.g., Caliper LabChip 3000)

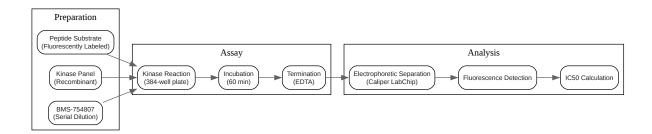
Procedure:

- Compound Preparation: Prepare a serial dilution of BMS-754807 in DMSO.
- Reaction Setup: In a 384-well plate, combine the assay buffer, the specific recombinant kinase enzyme, and the fluorescently labeled peptide substrate.
- Inhibitor Addition: Add the diluted BMS-754807 or DMSO (vehicle control) to the wells.



- Initiation of Reaction: Initiate the kinase reaction by adding ATP. The total reaction volume is typically 30 μ L.
- Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
- Termination of Reaction: Stop the reaction by adding EDTA.
- Analysis: Analyze the reaction mixture using a microfluidic capillary electrophoresis system.
 This separates the phosphorylated product from the unphosphorylated substrate based on charge and size.
- Data Calculation: The extent of phosphorylation is quantified, and the IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

The following diagram outlines the general workflow for assessing the kinase selectivity of **BMS-754807**.



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Caption: Workflow for determining the kinase inhibition profile of **BMS-754807**.

Conclusion

BMS-754807 is a potent dual inhibitor of IGF-1R and InsR, but it also exhibits cross-reactivity with other receptor tyrosine kinases, including TrkA, TrkB, Met, and Aurora kinases. This off-



target activity may contribute to its overall cellular effects and should be considered during preclinical and clinical development. The provided experimental framework offers a basis for further investigation into the selectivity profile of **BMS-754807** and other kinase inhibitors. A thorough understanding of these interactions is essential for optimizing therapeutic strategies and minimizing unintended consequences.

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